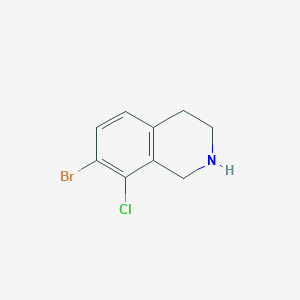

7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline

Description

7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is a halogenated tetrahydroisoquinoline derivative featuring bromine and chlorine substituents at the 7- and 8-positions, respectively. The halogen substituents in this compound likely influence its reactivity, stability, and biological activity, making it a valuable scaffold for medicinal chemistry and synthetic applications.

Properties

IUPAC Name |

7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYDHMAJPQTGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782330-44-2 | |

| Record name | 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline typically involves the halogenation of tetrahydroisoquinoline derivatives. One common method includes the bromination and chlorination of 1,2,3,4-tetrahydroisoquinoline using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-halogenation.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into fully hydrogenated isoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 7-bromo-8-chloro-tetrahydroisoquinoline and its analogs are critical for understanding its unique properties. Below is a detailed comparison:

Structural Analogues with Halogen Substituents

Notes:

- Substituent Position: The position of halogens significantly alters electronic and steric effects. For example, 7-bromo-8-chloro derivatives may exhibit distinct reactivity in electrophilic substitution compared to monosubstituted analogs .

- Biological Activity: Bromine at the 7-position (e.g., 7-bromo-tetrahydroisoquinoline) is associated with antitumor activity, while fluorine at the 8-position (e.g., 5-bromo-8-fluoro analog) enhances metabolic stability .

Functional Group Variations

Notes:

- N-Halo Derivatives : Chlorine at the 2-position (e.g., 2-chloro-6,7-dimethoxy analog) enhances utility in synthetic transformations, such as radical reactions .

Biological Activity

7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline (7-Br-8-Cl-THIQ) is a halogenated derivative of tetrahydroisoquinoline (THIQ), a class of organic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating neurological disorders and its role as an intermediate in synthesizing various bioactive molecules.

Chemical Structure and Properties

7-Br-8-Cl-THIQ is characterized by its unique structure featuring a tetrahydroisoquinoline core with bromine and chlorine substituents at the 7 and 8 positions, respectively. Its molecular formula is C₉H₈BrClN, with a molecular weight of approximately 247.53 g/mol. The presence of halogens enhances the compound's reactivity and biological profile, making it a candidate for drug development targeting neurological conditions and other therapeutic areas.

Neuroprotective Properties

Preliminary studies suggest that 7-Br-8-Cl-THIQ may possess neuroprotective properties. Its structural similarity to other isoquinoline derivatives allows for exploration in pharmacological applications targeting various biological pathways. Research indicates that it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to interact with neurotransmitter systems.

Interaction with Enzymes

One significant area of research involves the compound's interaction with phenylethanolamine N-methyltransferase (PNMT) . Inhibitory studies have shown that 7-Br-8-Cl-THIQ can effectively inhibit PNMT, which is crucial for regulating catecholamine levels in the body. For instance, docking studies revealed that this compound has a higher binding affinity compared to other tetrahydroisoquinolines, suggesting that the halogen substituents play a critical role in enhancing its inhibitory potency .

Structure-Activity Relationship (SAR)

The biological activity of 7-Br-8-Cl-THIQ can be further understood through its structure-activity relationship (SAR). The following table summarizes findings from various studies regarding the effects of different substituents on biological activity:

| Compound Name | Substituents | Biological Activity | IC₅₀ (μM) |

|---|---|---|---|

| 7-Bromo-8-chloro-1,2,3,4-thiq | Br at C7, Cl at C8 | Inhibitor of PNMT | 0.49 |

| 1,2,3,4-Tetrahydroisoquinoline | No halogens | Baseline activity | 5.8 |

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Br at C7 | Reduced hydrophobicity | N/A |

| 8-Chloro-1,2,3,4-tetrahydroisoquinoline | Cl at C8 | Potentially different activity | N/A |

This table illustrates how the presence of halogen substituents significantly influences the inhibitory activity against PNMT and highlights the compound's unique reactivity compared to structurally similar compounds .

Case Studies and Research Findings

Several case studies have investigated the biological activities of 7-Br-8-Cl-THIQ:

- Neuroprotection in Cellular Models : In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by toxic agents like amyloid-beta (Aβ) peptides. The protective effect was significantly greater than that observed with established neuroprotective agents like donepezil .

- Inhibition of Aβ Aggregation : Research indicated that 7-Br-8-Cl-THIQ could inhibit Aβ aggregation in a dose-dependent manner, showcasing its potential as a therapeutic agent against Alzheimer's disease .

- Pharmacological Profiling : Ongoing investigations are focused on understanding its interactions with various neurotransmitter receptors and metabolic enzymes to elucidate its pharmacological profile further.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis typically involves functionalizing the tetrahydroisoquinoline core via halogenation. Bromination at position 7 can be achieved using N-bromosuccinimide (NBS) under radical conditions, while chlorination at position 8 may require electrophilic substitution with Cl₂/FeCl₃. Regioselectivity issues arise due to competing halogenation at adjacent positions; optimizing reaction temperature (e.g., low temps for kinetic control) and steric directing groups (e.g., methyl or methoxy substituents) can improve specificity. Purity validation via HPLC (≥95%) is critical .

Q. How should researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns, with high-resolution mass spectrometry (HRMS) for molecular weight verification. For chiral variants (e.g., if synthesized from enantiopure precursors), optical rotation measurements ([α]D) and chiral HPLC are essential to confirm enantiopurity. Cross-reference UV-Vis spectra (e.g., λmax at ~287 nm in MeOH) with literature data for consistency .

Q. What are the stability considerations for this compound under varying pH and solvent conditions?

- Methodological Answer : Stability assays should test degradation kinetics in aqueous buffers (pH 3–10) and common solvents (MeOH, DMSO) at 25°C and 4°C. Use LC-MS to monitor decomposition products (e.g., dehalogenation or ring oxidation). The compound is prone to hydrolysis in acidic conditions; inert storage (argon atmosphere) at -20°C in anhydrous DMSO is recommended for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated tetrahydroisoquinolines?

- Methodological Answer : Discrepancies often stem from impurities (e.g., residual solvents, byproducts) or assay variability. Implement orthogonal bioassays (e.g., enzyme inhibition + cell viability) and rigorously characterize batches via NMR and LC-MS. For example, if conflicting data exist for kinase inhibition, compare IC₅₀ values under standardized ATP concentrations and control for off-target effects using knockout cell lines .

Q. What strategies optimize the selectivity of this compound in targeting G-protein-coupled receptors (GPCRs)?

- Methodological Answer : Use molecular docking simulations to predict binding modes to GPCR subtypes (e.g., adrenergic vs. dopaminergic receptors). Synthesize analogs with modified substituents (e.g., methoxy groups at position 6) to enhance steric or electronic complementarity. Validate selectivity via competitive binding assays with radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) .

Q. How do steric and electronic effects of bromo/chloro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Bromine’s lower electronegativity (vs. chlorine) makes it more reactive in Suzuki-Miyaura couplings. For example, Pd-catalyzed coupling of the 7-bromo group with arylboronic acids proceeds efficiently at 80°C, while the 8-chloro group remains inert. Use DFT calculations to model electronic effects and guide catalyst selection (e.g., XPhos ligand for challenging substrates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.